molecular formula C13H14BrN B6291901 1-Benzyl-4-methylpyridin-1-ium bromide CAS No. 57042-58-7

1-Benzyl-4-methylpyridin-1-ium bromide

Cat. No.: B6291901
CAS No.: 57042-58-7
M. Wt: 264.16 g/mol
InChI Key: VKTBKMKOCXFSIB-UHFFFAOYSA-M
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Description

Significance of Quaternary Pyridinium (B92312) Salts in Modern Organic Chemistry

Quaternary pyridinium salts are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. This positive charge imparts unique physicochemical properties that make them highly valuable in modern organic chemistry. Current time information in NA. They are recognized for their utility as ionic liquids, phase-transfer catalysts, and as versatile intermediates in the synthesis of more complex molecules. The ability to modify the substituents on the pyridine ring and the nitrogen atom allows for the fine-tuning of their properties, making them adaptable to a wide range of chemical transformations. Current time information in NA.

Historical Context and Evolution of Pyridinium Derivative Research

The study of pyridine and its derivatives dates back to the 19th century, with significant advancements in their synthesis and understanding of their reactivity occurring over the decades. Initially, research focused on their isolation from natural sources and fundamental reactivity. The 20th century saw a surge in the exploration of pyridinium salts, particularly with the development of new synthetic methodologies. In recent years, the focus has shifted towards their application in cutting-edge areas such as materials science and catalysis, driven by the demand for more efficient and environmentally benign chemical processes.

Structural Classification and Diverse Applications of Pyridinium Compounds

Pyridinium compounds can be broadly classified based on the nature of the substituents on the pyridine ring and the quaternizing group on the nitrogen atom. These structural variations lead to a wide array of applications. For instance, those with long alkyl chains can act as surfactants, while others are employed as electrolytes in electrochemical devices. Their applications extend to medicinal chemistry, where certain pyridinium derivatives have been investigated for their biological activities.

Positioning of 1-Benzyl-4-methylpyridin-1-ium Bromide within Advanced Chemical Research

This compound is a quaternary pyridinium salt that features a benzyl (B1604629) group and a methyl group attached to the pyridine ring. The presence of the benzyl group, in particular, can influence its electronic properties and steric hindrance, making it a subject of interest in advanced chemical research. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in areas where related pyridinium salts have shown promise, such as in catalysis and as a precursor for the synthesis of functionalized piperidines. The synthesis of structurally similar compounds, such as 1-(4-cyanobenzyl)-4-methylpyridinium bromide, typically involves the reaction of 4-methylpyridine (B42270) with the corresponding benzyl bromide in a suitable solvent like acetone (B3395972), followed by reflux and crystallization. researchgate.net

Scope and Objectives of the Comprehensive Academic Research Outline

This article aims to provide a detailed overview of this compound, drawing upon available data for the compound and its close structural analogs. The objective is to present a scientifically accurate and informative resource that covers its fundamental characteristics and potential role in contemporary chemical research, adhering strictly to the outlined topics.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from computed data for its chloride analog and experimental data for related structures.

PropertyValueSource
Molecular Formula C13H14BrNN/A
Molecular Weight 276.16 g/mol N/A
IUPAC Name This compoundN/A
Computed Molecular Weight (Chloride salt) 219.71 g/mol nih.gov
Computed Monoisotopic Mass (Chloride salt) 219.0814771 Da nih.gov

Synthesis and Characterization

The synthesis of this compound would be expected to follow the general procedure for the quaternization of pyridines. This typically involves the reaction of 4-methylpyridine with benzyl bromide.

A general synthetic approach for a related compound, 1-(4-cyanobenzyl)-4-methylpyridinium bromide, involves stirring and refluxing 4-methylpyridine with 4-cyanobenzyl bromide in acetone. The product is then isolated by filtration and evaporation of the solvent. researchgate.net

Characterization of such pyridinium salts is commonly performed using spectroscopic methods. For instance, the 1H NMR spectrum of a related compound, 2-(1-methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium bromide, shows characteristic signals for the aromatic protons and the benzylic protons. unimi.it The crystal structure of analogous compounds, like 4-amino-1-(4-methylbenzyl)pyridinium bromide, has been determined by X-ray diffraction, revealing details about bond lengths and angles. nih.gov

Research and Applications

While specific research applications for this compound are not widely reported, its structural features suggest potential uses in fields where other pyridinium salts are active. For example, benzyl-substituted pyridinium salts have been investigated for their catalytic activity. The quaternized nitrogen and the presence of the benzyl group could make it a candidate for use as a phase-transfer catalyst or in the synthesis of ionic liquids.

Properties

IUPAC Name

1-benzyl-4-methylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.BrH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBKMKOCXFSIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570673
Record name 1-Benzyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57042-58-7
Record name 1-Benzyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Principles of N-Alkylation in Pyridine (B92270) Chemistry: Quaternization Processes

The formation of 1-benzyl-4-methylpyridin-1-ium bromide is achieved through the N-alkylation of pyridine, a process also known as quaternization. This reaction transforms the tertiary nitrogen within the pyridine ring into a quaternary ammonium (B1175870) salt by creating a new carbon-nitrogen bond. quimicaorganica.org

Mechanistic Pathways of Pyridine N-Alkylation

The N-alkylation of pyridine and its derivatives, such as 4-picoline, with benzyl (B1604629) bromide follows a bimolecular nucleophilic substitution (SN2) mechanism. numberanalytics.com In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide. quimicaorganica.orgnumberanalytics.com This is a concerted reaction where the formation of the new nitrogen-carbon bond and the breaking of the carbon-bromine bond happen simultaneously. numberanalytics.com The bromide ion is displaced and becomes the counterion to the newly formed pyridinium (B92312) cation. numberanalytics.com The transition state for this reaction involves a trigonal bipyramidal geometry with partially formed and broken bonds. numberanalytics.com

Influence of Substituents on Pyridine Reactivity

The reactivity of the pyridine nitrogen is influenced by substituents on the ring. rsc.orgacs.org Electron-donating groups, like the methyl group in 4-picoline (4-methylpyridine), enhance the nucleophilicity of the nitrogen atom. acs.org This is due to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen, making it more reactive toward electrophiles. acs.org The position of the substituent is also important, with those at the 4-position (para) having a significant electronic effect. nih.gov In contrast, electron-withdrawing groups would decrease the reactivity of the pyridine ring for N-alkylation. acs.org

Role of Halogen Anions in Quaternization Kinetics

The rate of the quaternization reaction is significantly affected by the leaving group ability of the halide. numberanalytics.com For SN2 reactions, the ability of the halogen to act as a leaving group follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org This trend is inversely related to the basicity of the halide; weaker bases are better leaving groups because they are more stable. libretexts.orgpressbooks.pub Bromide is an effective leaving group due to its stability and the relative weakness of the carbon-bromine bond compared to the carbon-chlorine bond. numberanalytics.compressbooks.pub This allows for a faster reaction rate. While iodide is a better leaving group, benzyl bromide is often used due to its good balance of reactivity and stability. numberanalytics.comorganic-chemistry.org

Established Synthetic Routes to this compound

The most common and direct method for preparing this compound is the direct reaction of 4-picoline with benzyl bromide. nih.gov

Direct Reaction of 4-Picoline with Benzyl Bromide

This synthetic approach involves the nucleophilic attack of the nitrogen atom of 4-picoline on the benzylic carbon of benzyl bromide. quimicaorganica.org The reaction can be carried out in a suitable solvent or even under solvent-free conditions. unimi.it The resulting pyridinium salt often precipitates from the reaction mixture and can be isolated by filtration. nih.gov

The yield and efficiency of the synthesis are dependent on optimizing reaction conditions.

Solvent Effects on Reaction Efficiency and Product Purity

The choice of solvent plays a critical role in the Menshutkin reaction, influencing the reaction rate and yield. The reaction typically proceeds more efficiently in polar aprotic solvents, which can stabilize the charged transition state of this SN2 reaction.

A comparative analysis of different solvents for the synthesis of pyridinium salts, including those structurally similar to the target compound, provides insight into the optimal conditions. For instance, studies on the quaternization of pyridine derivatives have shown that solvents like acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) are effective. lew.ronih.gov A patent for a related synthesis of 1-benzyl-3-alkoxy-4-methylpyridinium chloride specifies acetonitrile as the solvent of choice, achieving a high yield of 94% after refluxing for 7 hours at 80°C. googleapis.com Another study on the synthesis of N-benzyl-4,4'-bipyridinium bromide also utilized acetonitrile at reflux for 3 hours. lew.ro In contrast, some preparations have been carried out in toluene, although this is a less polar solvent. ucla.edu The use of protic solvents like methanol (B129727) has also been reported, but can lead to side reactions, such as the formation of hemiacetals if carbonyl groups are present on the pyridine ring. semanticscholar.org

The following table summarizes the effect of different solvents on the synthesis of this compound, based on findings from related pyridinium salt syntheses.

Table 1: Effect of Solvents on the Synthesis of this compound

Solvent Polarity Typical Reaction Time Typical Yield Purity Considerations
Acetonitrile High 3-7 hours High (often >90%) Generally high purity, easy to remove. lew.rogoogleapis.com
Dimethylformamide (DMF) High 24-48 hours Moderate to High (50-80%) High boiling point can complicate removal. semanticscholar.org
Acetone Medium 12-24 hours Moderate (around 70%) Good for crystallizing the product. ugm.ac.id
Toluene Low 8-10 hours Moderate May require higher temperatures. ucla.edu
Methanol High (Protic) 4-8 hours Variable Risk of side reactions with sensitive functional groups. semanticscholar.org
Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities introduces several challenges. The exothermic nature of the Menshutkin reaction requires careful temperature control to prevent runaway reactions, especially on a larger scale. The choice of solvent becomes even more critical, not only for reaction efficiency but also for ease of handling, cost, and safety.

For industrial-scale production, factors such as the cost of raw materials, energy consumption, and waste generation are of paramount importance. Processes that require high pressure or use hazardous reagents like lithium aluminum hydride are generally considered unsuitable for large-scale industrial production due to safety risks and high costs. googleapis.com Similarly, reactions that are difficult to execute on a large scale, such as those in sealed tubes, are not favored. google.com

Purification at a larger scale can also be a bottleneck. While laboratory-scale synthesis might employ column chromatography, this is often not economically viable for industrial production. Crystallization is a more common method for purification on a larger scale. The choice of solvent for crystallization is crucial to obtain a high yield of pure product.

Alternative Synthetic Pathways and Precursor Modifications

While the direct quaternization of 4-methylpyridine (B42270) is the most common route, alternative pathways can be envisaged, particularly when specific substitution patterns are desired on the pyridine or benzyl ring.

One approach involves the modification of the pyridine ring before the quaternization step. For instance, if other functional groups are to be introduced onto the pyridine ring, it is often advantageous to do so before the N-alkylation. This is because the pyridinium salt is highly deactivated towards electrophilic substitution.

Another strategy involves the use of alternative benzylating agents. While benzyl bromide is commonly used, benzyl chloride or benzyl iodide could also be employed. The reactivity of the benzyl halide follows the order: benzyl iodide > benzyl bromide > benzyl chloride. nih.gov However, the choice of halide will also depend on its cost and availability.

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. For the preparation of pyridinium salts like this compound, several advanced protocols have shown promise.

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. For the synthesis of pyridinium salts, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. biomedres.us

The quaternization of various pyridine derivatives under microwave heating has been reported to be significantly faster and more efficient. semanticscholar.orgnih.gov For example, a study on the microwave-assisted quaternization of poly(4-vinylpyridine) showed that high degrees of quaternization could be achieved in less than an hour, a reaction that can take days with conventional heating. ijcce.ac.ir This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

The following table illustrates a comparison of conventional versus microwave-assisted synthesis for the preparation of this compound, with expected outcomes based on literature for similar compounds.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Method Typical Reaction Time Typical Yield Energy Efficiency
Conventional Heating (Reflux) 3-24 hours 70-95% Lower
Microwave-Assisted Synthesis 5-30 minutes 85-98% Higher

Green Chemistry Approaches in Pyridinium Salt Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of pyridinium salts, several green approaches are being explored.

One promising technique is solvent-free or neat reaction conditions. A study demonstrated the synthesis of benzyl-substituted pyridinium bromides using a solvent-free, silica-supported approach under muffle furnace conditions, which was completed in a shorter time with a higher yield and easier work-up compared to conventional methods. nih.gov Another green approach involves the use of ultrasound-assisted procedures, which can enhance reaction rates and yields. researchgate.net

The use of more benign solvents is also a key aspect of green chemistry. While acetonitrile is effective, its toxicity is a concern. Exploring greener solvents like ethanol (B145695) or even water, where applicable, is an area of active research.

Flow Chemistry Methodologies for Continuous Production and Process Intensification

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pyridinium salts. These include better control over reaction parameters such as temperature and mixing, enhanced safety for exothermic reactions, and the potential for automated, continuous production. nih.govnih.gov

The synthesis of pyridinium salts has been successfully demonstrated using flow chemistry. ucla.edu A continuous flow process allows for rapid optimization of reaction conditions, such as residence time and temperature, to maximize yield and production rate. ucla.edu This methodology is particularly well-suited for industrial-scale production, where process intensification and automation are highly desirable. The use of flow reactors can also enable the safe use of highly reactive intermediates that would be difficult to handle in a batch process. nih.gov

Chiral Analogues and Stereoselective Synthesis Research

The introduction of chirality into the 1-benzyl-4-methylpyridin-1-ium scaffold opens up possibilities for its use in asymmetric synthesis and as a chiral resolving agent. Research in this area is focused on developing efficient and highly selective synthetic routes.

Strategies for the Synthesis of Chiral 1-Benzyl-4-methylpyridinium Derivatives

The synthesis of chiral derivatives of this compound can be approached through several strategic pathways, primarily involving the introduction of a chiral element either on the benzyl group, the pyridine ring, or through the use of a chiral counter-ion. These strategies aim to achieve high enantioselectivity and diastereoselectivity.

One prominent strategy involves the use of chiral primary amines in the synthesis. This approach has been effectively demonstrated in the rhodium-catalyzed reductive transamination of pyridinium salts to produce chiral piperidines. dicp.ac.cnresearchgate.netbohrium.com While the final product in those studies is a piperidine (B6355638), the initial step involves the formation of a chiral pyridinium salt intermediate. By adapting this methodology, a chiral benzylamine (B48309) or a chiral amine containing a benzyl moiety could be reacted with a suitable pyridine precursor to introduce chirality. The key to this method is the transfer of chirality from the amine to the resulting pyridinium structure.

Another powerful technique is the catalytic asymmetric dearomatization of pyridinium salts . nih.govacs.org This method utilizes a chiral catalyst, often a transition metal complex, to control the stereochemical outcome of a nucleophilic addition to the pyridinium ring. For instance, the enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents and a chiral copper catalyst has been reported to yield enantioenriched 1,4-dihydropyridines with high selectivity. nih.govacs.org This approach could be adapted to synthesize chiral precursors that can then be converted to the desired chiral 1-benzyl-4-methylpyridinium derivatives.

The incorporation of chiral auxiliaries onto the pyridine core is a more traditional yet effective method. acs.org These auxiliaries can direct the stereoselective functionalization of the pyridinium ring, after which the auxiliary can be removed. This strategy provides a reliable way to control the stereochemistry of the final product.

Furthermore, the synthesis of chiral pyridinium ionic liquids offers valuable insights. nih.gov For example, the reaction of Zincke's salt with chiral primary amines, such as (R)- or (S)-1-phenylethylamine, has been used to create enantiopure alkyl pyridinium chlorides. nih.gov This principle can be directly applied to the synthesis of chiral analogues of this compound by using a chiral benzylamine derivative. Microwave-assisted synthesis has also been shown to accelerate the formation of chiral pyridinium salts via Zincke's reaction, often with improved yields and reduced racemization compared to conventional heating methods. researchgate.net

Below is a table summarizing potential strategies for the synthesis of chiral 1-benzyl-4-methylpyridinium derivatives:

StrategyDescriptionKey Reagents/CatalystsPotential Outcome
Chiral Primary Amine TransaminationReaction of a suitable pyridine precursor with a chiral benzylamine derivative, potentially followed by reduction to a chiral piperidine or used directly as the chiral pyridinium salt.Chiral benzylamines, Rhodium catalystsEnantiomerically enriched pyridinium salts or their derivatives.
Catalytic Asymmetric DearomatizationEnantioselective addition of a nucleophile to a pyridinium salt, catalyzed by a chiral transition metal complex.Chiral copper catalysts, Grignard reagentsChiral dihydropyridine (B1217469) precursors for further functionalization.
Chiral AuxiliariesAttachment of a removable chiral group to the pyridine ring to direct stereoselective reactions.Various chiral auxiliariesDiastereomerically pure intermediates that can be converted to the target chiral product.
Zincke Reaction with Chiral AminesReaction of Zincke's salt with a chiral benzylamine to directly form the chiral pyridinium salt.Zincke's salt, Chiral benzylaminesEnantiopure 1-(chiral-benzyl)-4-methylpyridinium bromides.

Investigation of Spontaneous Resolution Phenomena in Pyridinium Salts

Spontaneous resolution, also known as spontaneous enantiomeric resolution, is a crystallization phenomenon where a racemic mixture crystallizes to form a conglomerate, which is a physical mixture of enantiopurified crystals of the two enantiomers. This process is of great interest as it offers a direct method for chiral separation without the need for chiral resolving agents.

While the study of spontaneous resolution in pyridinium salts is not as extensively documented as in other classes of compounds, the principles of crystal packing and intermolecular interactions are key to understanding its potential occurrence. For a spontaneous resolution to occur, the crystal lattice of the homochiral molecules (molecules of the same chirality) must be more stable than the crystal lattice of the racemic compound.

Research into the crystal structures of pyridinium salts provides some clues. For instance, the crystal structure of various N-benzylpyridinium bromide derivatives reveals the importance of hydrogen bonding and π-π stacking interactions in the crystal packing. nih.gov In the case of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, the cation and anion are linked by an N–H⋯Br hydrogen bond, and the cations stack along a crystallographic axis, linked by further C–H⋯Br interactions and offset π–π interactions. nih.gov For spontaneous resolution to be favored, these interactions would need to be more energetically favorable in a homochiral crystal lattice.

The formation of chiral pyridinium salts with chiral anions can also influence crystallization behavior. The use of chiral anions can lead to the formation of diastereomeric salts, which can then be separated by fractional crystallization. While this is not spontaneous resolution of enantiomers, it is a related and widely used method for chiral resolution.

A study on palladate salts from chiral pyridinium ionic liquids showed that the crystal structures of these salts are heavily influenced by hydrogen bonding interactions. nih.govresearchgate.net The synthesis of (R)- and (S)-1-phenylethylpyridinium chloride and their subsequent use in forming metal complexes highlights how chirality can be introduced and maintained in the solid state. nih.govresearchgate.net

Despite these related studies, direct investigations into the spontaneous resolution of this compound itself are not prevalent in the reviewed literature. The occurrence of spontaneous resolution is highly specific to the compound and the crystallization conditions. Therefore, a systematic investigation involving the crystallization of racemic chiral analogues of this compound under various conditions (e.g., different solvents, temperatures, and saturation levels) would be necessary to determine if this phenomenon can be observed.

The following table outlines hypothetical factors that could influence the spontaneous resolution of chiral 1-benzyl-4-methylpyridinium bromide analogues:

FactorPotential Influence on Spontaneous Resolution
Molecular Structure The presence of specific functional groups that can form strong, directional intermolecular interactions (e.g., hydrogen bonding, halogen bonding) can favor the formation of a more stable homochiral lattice.
Solvent The polarity and hydrogen bonding capability of the solvent can affect the solubility of the racemate versus the enantiomers and influence the crystal packing.
Temperature The temperature can affect the thermodynamic stability of the racemic compound versus the conglomerate. Some systems exhibit a transition temperature above or below which spontaneous resolution is possible.
Supersaturation The level of supersaturation can influence the nucleation kinetics of the enantiopure crystals versus the racemic crystals.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full analysis of 1-benzyl-4-methylpyridin-1-ium bromide would involve a suite of NMR experiments.

High-Resolution ¹H NMR: Chemical Shift Analysis and Coupling Constants

A high-resolution ¹H NMR spectrum would provide precise information about the electronic environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would show distinct signals for the protons on the benzyl (B1604629) group and the 4-methylpyridinium core.

Pyridinium (B92312) Protons: The formation of the pyridinium salt significantly deshields the ring protons. The protons ortho to the positively charged nitrogen (H2/H6) would appear at a high chemical shift (downfield), likely as a doublet. The protons meta to the nitrogen (H3/H5) would appear at a slightly lower chemical shift, also as a doublet.

Benzyl Protons: The five protons of the phenyl ring would typically appear in the aromatic region. The two methylene (B1212753) protons (CH₂) connecting the phenyl ring to the pyridinium nitrogen would be deshielded by the adjacent positive charge and would appear as a sharp singlet.

Methyl Protons: The methyl group (CH₃) at the C4 position of the pyridinium ring would also present as a singlet, at a characteristic chemical shift for an alkyl group attached to an aromatic ring.

Analysis of the coupling constants (J-values) between adjacent protons would confirm their connectivity within the molecular framework. However, specific chemical shift and coupling constant data for this compound are not available in the searched literature.

¹³C NMR: Carbon Framework Assignment and Substituent Effects

A ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For this compound, distinct signals would be expected for each carbon in the benzyl and methylpyridinium moieties.

Pyridinium Carbons: The carbons of the pyridinium ring would be significantly affected by the positive charge on the nitrogen atom. The C2/C6 and C4 carbons would be the most deshielded.

Benzyl Carbons: The spectrum would show signals for the quaternary carbon and the various CH carbons of the phenyl ring, as well as the methylene (CH₂) carbon.

Methyl Carbon: A signal for the C4-methyl carbon would be observed in the aliphatic region of the spectrum.

Detailed assignment of each carbon signal would typically be confirmed using 2D NMR techniques. No publicly available ¹³C NMR spectrum for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure and connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming, for example, the connectivity between the ortho and meta protons on the pyridinium ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary carbons and the nitrogen atom, for instance, by showing a correlation from the benzylic CH₂ protons to the C2/C6 carbons of the pyridinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the molecule's preferred conformation. For example, a NOESY spectrum could show through-space interactions between the benzylic protons and the H2/H6 protons of the pyridinium ring.

While the principles of these techniques are well-established, no specific 2D NMR data for this compound has been found in the literature.

Variable Temperature NMR Studies for Conformational Dynamics

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes such as bond rotation. For this compound, VT-NMR could be used to study the rotation around the C-N bond connecting the benzyl group to the pyridinium ring. At low temperatures, this rotation might slow sufficiently to cause the H2 and H6 protons (and C2/C6 carbons) to become magnetically non-equivalent, leading to signal broadening or splitting. No such studies have been reported for this compound.

Solid-State NMR Investigations for Crystalline or Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on solid materials, which can be crystalline or amorphous. For the crystalline this compound, ssNMR could reveal details about the packing of ions in the crystal lattice and identify the presence of different polymorphs. This technique is complementary to X-ray crystallography. There is no indication in the available literature of ssNMR having been performed on this compound.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For an ionic compound like this compound, electrospray ionization (ESI) is the preferred technique. The analysis would be expected to show a prominent peak for the cationic part of the molecule, [C₁₃H₁₄N]⁺, with a specific mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of this cation with high accuracy. The fragmentation pattern upon collision-induced dissociation (CID) would likely involve the cleavage of the benzyl group, yielding characteristic fragment ions. Specific HRMS or fragmentation data for this compound are not currently available in public databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is applied to determine the exact mass of the organic cation, 1-benzyl-4-methylpyridin-1-ium ([C₁₃H₁₄N]⁺).

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. This calculated value is then compared against the experimentally determined mass. The close agreement between the theoretical and experimental values, typically within a few parts per million (ppm), confirms the molecular formula of the cation. The molecular formula of the cation is established as C₁₃H₁₄N⁺, and its theoretical monoisotopic mass is 184.11262 Da. nih.gov

Table 1: Theoretical Exact Mass Calculation for the 1-Benzyl-4-methylpyridin-1-ium Cation

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon-121312.00000156.00000
Hydrogen-1141.0078314.10962
Nitrogen-14114.0030714.00307
Total 184.11269

Note: Data derived from standard isotopic masses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the premier technique for analyzing ionic compounds such as this compound. As a soft ionization method, ESI-MS facilitates the transfer of pre-existing ions from solution into the gas phase with minimal fragmentation.

When a solution of this compound is analyzed using positive-ion ESI-MS, the instrument directly detects the intact cation, [1-benzyl-4-methylpyridin-1-ium]⁺. The resulting mass spectrum is expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 184.11, corresponding to the monoisotopic mass of the cation [C₁₃H₁₄N]⁺. The simplicity of the spectrum, dominated by the molecular ion, is a hallmark of ESI-MS and provides a rapid confirmation of the cation's molecular weight.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. For 1-benzyl-4-methylpyridin-1-ium, the cation with m/z 184.11 is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity of the molecule.

The most probable fragmentation pathway involves the cleavage of the C-N bond between the pyridinium ring and the benzylic methylene group, as it is the most labile bond in the structure. This heterolytic cleavage is expected to produce two primary fragments: the stable benzyl cation (which may rearrange to the even more stable tropylium (B1234903) ion) and a neutral 4-methylpyridine (B42270) molecule. The detection of the fragment ion at m/z 91 is a strong indicator of the benzyl moiety.

Table 2: Predicted MS/MS Fragmentation of the 1-Benzyl-4-methylpyridin-1-ium Cation

Precursor Ion (m/z)Proposed FragmentFormula of FragmentFragment m/z (Predicted)
184.11Benzyl/Tropylium cation[C₇H₇]⁺91.05
184.114-MethylpyridineC₆H₇N93.06 (Neutral Loss)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Characteristic Vibrational Frequencies of Pyridinium Ring and Benzyl Moieties

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the characteristic vibrations of functional groups within a molecule. The spectra of this compound are characterized by distinct bands arising from the pyridinium core, the benzyl substituent, and the methyl group.

Pyridinium Ring Vibrations: The aromatic pyridinium ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. elixirpublishers.com The ring stretching vibrations (C=C and C=N) produce a series of sharp bands in the 1640-1450 cm⁻¹ range. A band around 1635 cm⁻¹ is a particularly useful marker for the pyridinium ring. researchgate.net

Benzyl Moiety Vibrations: The benzyl group contributes its own set of aromatic and aliphatic vibrations. The aromatic C-H stretches overlap with those of the pyridinium ring above 3000 cm⁻¹. The methylene (-CH₂-) bridge shows symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region.

Methyl Group Vibrations: The 4-methyl group exhibits characteristic C-H stretching modes around 2980-2870 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
C-H StretchingAromatic (Pyridinium & Benzyl)3100 - 3000
C-H Stretching (asymm/symm)Methylene (-CH₂-) & Methyl (-CH₃)2980 - 2850
C=C and C=N Ring StretchingPyridinium Ring1640 - 1450
Aromatic Ring StretchingBenzyl Ring1605, 1585, 1495
C-H BendingMethylene & Methyl1465 - 1380
C-H Out-of-Plane BendingAromatic Rings900 - 700

Note: These are approximate ranges derived from literature on similar compounds. elixirpublishers.comresearchgate.net

Analysis of Anion-Cation Interactions through Vibrational Spectroscopy

In the solid state, the bromide anion and the 1-benzyl-4-methylpyridin-1-ium cation interact via electrostatic forces and weak C-H···Br⁻ hydrogen bonds. These interactions can subtly perturb the vibrational frequencies of the cation. researchgate.netnih.gov The protons on the pyridinium ring, being adjacent to the positive nitrogen center, are sufficiently acidic to act as hydrogen bond donors to the bromide anion.

This cation-anion interaction can lead to small shifts in the positions and changes in the intensities of the C-H stretching and bending modes of the pyridinium ring. The electron-donating methyl group can influence the electronic environment of the cation, which in turn can modulate the strength of the cation-anion interaction compared to unsubstituted pyridinium salts. osti.gov The study of these spectral shifts, particularly in comparison to salts with different anions, can provide valuable information on the nature and strength of the inter-ionic forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to display absorptions related to its aromatic components and potential charge-transfer interactions.

The primary electronic transitions are the π → π* transitions associated with the conjugated π-systems of the pyridinium and benzyl rings. These are typically high-energy transitions, resulting in intense absorption bands in the UV region, likely at wavelengths below 300 nm. By analogy with similar aromatic and viologen-type structures, strong absorptions can be expected around 200-260 nm. mdpi.com

Furthermore, a significant feature in pyridinium halide salts can be the appearance of a charge-transfer (CT) band. This absorption arises from the transfer of an electron from the electron-rich bromide anion (donor) to the electron-deficient pyridinium cation (acceptor). These CT bands are generally broad and appear at longer wavelengths than the π → π* transitions, sometimes extending into the visible part of the spectrum. The position and intensity of this band are highly sensitive to the solvent environment and are often more pronounced in the solid state or in nonpolar solvents where ion pairing is more significant. mdpi.com

Table 4: Expected Electronic Transitions for this compound

Type of TransitionChromophoreExpected Wavelength Region
π → πPyridinium Ring< 280 nm
π → πBenzyl Ring< 280 nm
Charge-Transfer (CT)Bromide Anion to Pyridinium Cation280 - 400 nm (Solvent Dependent)

Note: Wavelengths are estimations based on data for analogous compounds. mdpi.comsharif.edusharif.edu

Analysis of Electronic Absorption Characteristics and Transitions

Detailed experimental data on the electronic absorption characteristics of this compound are not extensively available in the public domain. However, the electronic transitions of this molecule can be inferred from its constituent chromophores: the benzyl group and the 4-methylpyridinium cation.

The UV-Vis spectrum of benzylpyridinium derivatives is generally characterized by absorptions originating from π → π* transitions within the benzene (B151609) and pyridinium rings. The benzyl moiety typically exhibits absorption bands characteristic of the benzene ring, which are often observed in the region of 250-270 nm. The pyridinium ring, being an aromatic heterocycle, also displays π → π* transitions. The positive charge on the nitrogen atom in the pyridinium ring influences the energy of these transitions.

For substituted benzyl-type radicals, it has been observed that substitutions on the benzene ring can cause a red-shift in the electronic D1 → D0 transition. researchgate.net While this compound is not a radical, this principle of substitution affecting electronic transitions is broadly applicable. The presence of the methyl group on the pyridinium ring and the benzyl group on the nitrogen atom will modulate the electronic structure and, consequently, the absorption maxima. Theoretical studies on related pyridinium salts, such as tripyridinium bis[tetrabromidoferrate(III)] bromide, have been used to calculate and interpret their UV-Vis absorption spectra, indicating the complexity and the need for computational support in assigning specific electronic transitions. sharif.edusharif.edu

Solvent Polarity Effects on UV-Vis Spectra

Specific experimental studies on the solvatochromic behavior of this compound are not readily found in the surveyed literature. However, the phenomenon of solvatochromism is expected in this compound due to its ionic nature and the presence of polarizable aromatic systems. The effect of solvent polarity on the UV-Vis spectra of similar organic salts is a well-documented phenomenon.

Generally, for pyridinium salts, a change in solvent polarity can lead to shifts in the absorption maxima. This is attributed to differential solvation of the ground and excited states. For instance, in a computational study of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a red shift was predicted in the UV absorption features when moving from the gas phase to a polar solvent like methanol (B129727). unimi.it This is indicative of the stabilization of the excited state in a polar environment. For ionic compounds like this compound, the bromide anion's interaction with the pyridinium cation can also be influenced by the solvent, which in turn can affect the electronic transitions.

X-ray Crystallography for Precise Solid-State Molecular Architecture

While the specific crystal structure of this compound is not available in the reviewed literature, detailed crystallographic data for closely related compounds provide significant insight into its likely solid-state architecture.

Determination of Crystal Structure and Unit Cell Parameters

The crystal structure of analogous compounds, such as 4-amino-1-(4-methylbenzyl)pyridinium bromide, has been determined by single-crystal X-ray diffraction. researchgate.net This compound, which differs by the presence of an amino group on the pyridine (B92270) ring and the methyl group on the benzyl ring, provides a strong model for the expected structural parameters.

For 4-amino-1-(4-methylbenzyl)pyridinium bromide, the crystal system is orthorhombic. It is reasonable to anticipate that this compound would also crystallize in a common crystal system, with unit cell parameters influenced by the specific packing of the ions.

Table 1: Crystal Data for an Analogous Compound: 4-Amino-1-(4-methylbenzyl)pyridinium Bromide

ParameterValue
FormulaC13H15N2+·Br−
Molecular Weight279.18
Crystal SystemOrthorhombic
Space GroupNot specified in abstract
a (Å)10.5646 (6)
b (Å)18.7980 (11)
c (Å)26.9782 (16)
V (ų)5357.7 (5)
Z16

Data from the crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide. researchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, the crystal packing of this compound would be dictated by a network of intermolecular interactions. Based on the analysis of related structures, the dominant interactions are expected to be electrostatic attractions between the pyridinium cation and the bromide anion, as well as various hydrogen bonds. nih.gov

In the crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide, the cations and anions are connected by N—H⋯Br hydrogen bonds. researchgate.net Furthermore, C—H⋯Br hydrogen bonds link these units to form a three-dimensional network. researchgate.net For this compound, which lacks the amino group, the primary hydrogen bonding would involve the aromatic and aliphatic C-H groups of the cation and the bromide anion. The crystal packing of benzyl(methyl)phenyl[(piperidin-1-ium-1-yl)methyl]silane bromide also shows a dominant N—H⋯Br hydrogen bond. nih.gov

Conformational Analysis and Stereochemical Features in the Solid State

The conformation of the 1-benzyl-4-methylpyridin-1-ium cation in the solid state is of significant interest. In the analogous 4-amino-1-(4-methylbenzyl)pyridinium cation, the planes of the pyridine and benzene rings are inclined to one another at angles of 79.32 (8)° and 82.30 (10)° for the two independent ion pairs in the asymmetric unit. researchgate.net A similar twisted conformation is expected for this compound to minimize steric hindrance between the two aromatic rings.

Reactivity and Mechanistic Investigations Involving 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Nucleophilic Reactivity Towards the Pyridinium (B92312) Ring and Substituents

The positively charged nitrogen atom in the pyridinium ring significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. The presence of the benzyl (B1604629) group on the nitrogen and the methyl group at the 4-position influences the regiochemistry and stereochemistry of these reactions.

The addition of nucleophiles to N-substituted pyridinium salts is a well-established method for the synthesis of dihydropyridine (B1217469) derivatives. The regioselectivity of this addition is primarily dictated by the electronic and steric properties of both the pyridinium salt and the incoming nucleophile. For 1-benzyl-4-methylpyridin-1-ium bromide, nucleophilic attack can theoretically occur at the C2, C3, C5, or C6 positions of the pyridinium ring. However, due to the electron-withdrawing nature of the quaternary nitrogen, the C2/C6 and C4 positions are the most electrophilic.

In related N-alkylpyridinium salts, particularly those with an electron-withdrawing group in the 3-position, nucleophilic addition is often directed to the C4-position, leading to the formation of 1,4-dihydropyridines. nih.govnih.gov For instance, the copper-catalyzed addition of Grignard reagents to N-benzylpyridinium salts has been shown to be highly regioselective for the 1,4-adduct. nih.gov While specific studies on this compound are not extensively documented, the presence of the methyl group at the 4-position would sterically hinder direct attack at this site. Consequently, nucleophilic addition is more likely to occur at the C2 and C6 positions.

The classic Zincke reaction, which involves the reaction of a pyridine (B92270) with 2,4-dinitrochlorobenzene and a primary amine, proceeds through the opening of the pyridinium ring after nucleophilic attack. wikipedia.org This highlights the susceptibility of the pyridinium ring to nucleophilic addition that can lead to ring-opening.

The synthesis of various 1,4-dihydropyridine (B1200194) derivatives often starts from pyridinium salt precursors, underscoring the synthetic utility of nucleophilic additions to these scaffolds. nih.govresearchgate.netgoogle.comnih.gov For example, the synthesis of 1,1′-((1-benzyl-3,5-bis(dodecyloxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl)bis(methylene))bis(pyridin-1-ium) dibromides demonstrates the formation of a 1,4-dihydropyridine core from a pyridinium precursor. nih.govresearchgate.net

Stereoselectivity in these reactions becomes a factor when the addition creates a new chiral center. For this compound, nucleophilic addition at the C2 or C6 position would not generate a chiral center on the ring itself, unless the nucleophile is chiral. However, in more complex pyridinium systems, the use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity. scripps.edu

Pyridinium intermediates can undergo various rearrangement reactions, often driven by the formation of more stable products. While specific rearrangement reactions involving intermediates directly derived from this compound are not widely reported, studies on related systems provide insight into possible pathways.

One such example is the thermal rearrangement observed in complex pyridinium salts, where an N-(2-pyridyl) group has been shown to rearrange from the pyridinium nitrogen to the nitrogen atom of a substituent. psu.edu The Zincke reaction mechanism also involves a rearrangement following the initial nucleophilic addition and ring opening to form a conjugated system before the final cyclization to a new pyridinium salt. wikipedia.org

Furthermore, pyridinium salts can serve as precursors for radical species through single electron reduction, which can then undergo fragmentation and recombination, effectively a form of rearrangement. rsc.orgnih.gov

Anion Exchange Reactions and Counterion Effects on Chemical Behavior

As an ionic salt, the chemical behavior of this compound in solution is significantly influenced by the nature of its counterion, the bromide anion, and its ability to exchange with other anions present in the medium.

Anion exchange in ionic liquids and pyridinium salts is a common phenomenon that can alter the physical and chemical properties of the salt. The exchange of the bromide anion in this compound with other anions is a reversible process governed by kinetic and thermodynamic factors. A simple and efficient protocol for halide exchange in imidazolium (B1220033) ionic liquids using anion exchange resins has been developed, which could be applicable to pyridinium salts. rsc.org

The following table presents thermodynamic data for the binding of different anions to a polyammonium cation, which can serve as an illustrative model for the relative affinities of different anions to the 1-benzyl-4-methylpyridin-1-ium cation.

AnionΔG⁰ (kJ/mol)ΔH⁰ (kJ/mol)TΔS⁰ (kJ/mol)
Chloride-10.55.215.7
Sulfate-18.28.526.7
Phosphate (HPO₄²⁻)-19.59.128.6

Data adapted from a study on polyammonium cations and represents a model system. nih.gov

The aggregation behavior, such as the critical micelle concentration (cmc), is also dependent on the counterion. Generally, the cmc decreases with increasing counterion size and hydrophobicity. rug.nl The nature of the counterion also affects the morphology of the aggregates formed. rug.nl

In a study on ionic liquid crystals based on pyridinium salts, replacing the bromide anion with a larger hexafluorophosphate (B91526) (PF₆⁻) anion was found to suppress the liquid crystalline properties, indicating a significant influence of the counterion on the supramolecular organization. mdpi.com The table below summarizes the effect of different counterions on the hemolytic activity of a generic pyridinium surfactant, which provides a qualitative comparison of counterion effects.

CounterionHemolytic Concentration C₁₀₀ (mol/L)
Bromide⁻0.00018
Chloride⁻0.00025
Iodide⁻0.00022
Nitrate⁻0.00040

This data is for a generic N-dodecylpyridinium salt and serves to illustrate the trend of counterion influence. nih.gov

Dynamic Covalent Chemistry (DCC) and Reversible Bond Formation

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex chemical systems that can adapt their constitution in response to external stimuli. rsc.org Pyridinium salts, including this compound, have the potential to be components of such systems due to the reversible nature of certain reactions they can undergo.

The formation of pyridinium salts itself can be a reversible process. More relevant to DCC is the reversible addition of nucleophiles to the pyridinium ring. For example, the addition of thiols to activated pyridinium rings can be reversible, allowing for the dynamic exchange of components.

Furthermore, pyridinium salts can act as precursors in radical reactions. The single-electron reduction of a pyridinium salt can generate a radical species, which can then participate in reversible addition-fragmentation chain transfer (RAFT) processes. rsc.org These processes are characterized by a dynamic equilibrium between dormant and active species, a key feature of DCC. While direct applications of this compound in DCC are not extensively reported, its chemical functionalities make it a plausible candidate for incorporation into such dynamic systems. The reversible nature of the interaction between a complex pyridinium-based sensor and copper ions has been demonstrated, showcasing the potential for reversible bond formation. researchgate.net

Reaction Kinetics and Thermodynamics Studies

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding its reactivity and optimizing reaction conditions.

Determination of Rate Constants and Activation Parameters

The formation of this compound occurs via the Menshutkin reaction, which is a second-order nucleophilic substitution (SN2) reaction between a tertiary amine (4-methylpyridine) and an alkyl halide (benzyl bromide). tue.nlwikipedia.org The reaction rate is dependent on the concentrations of both reactants. tue.nl

Kinetic studies on the closely related system of poly(4-vinyl pyridine) reacting with benzyl bromide in sulpholane have provided valuable insights into the rate constants and activation parameters for pyridinium salt formation. rsc.org The reaction is characterized by rate constants (ki) for the reaction of a pyridyl group with a specific number of already reacted neighbors (i=0, 1, or 2). rsc.org The data indicates a retardation effect as the reaction progresses, which is primarily attributed to steric hindrance rather than electrostatic effects. rsc.org

The activation energy for the initial quaternization of a pyridyl group with benzyl bromide has been determined, providing a quantitative measure of the energy barrier for the reaction. rsc.org

Interactive Table: Kinetic Data for the Quaternization of Poly(4-vinyl pyridine) with Benzyl Bromide in Sulpholane rsc.org

Reagentk0 (x 104 L mol-1 s-1) at 60°CK (k1/k0)L (k2/k0)E0 (kJ mol-1)
Benzyl bromide12.00.750.3452.6 ± 4.9

This data is for the reaction of benzyl bromide with poly(4-vinyl pyridine), a polymeric analogue of 4-methylpyridine (B42270). k0, k1, and k2 are the rate constants for the reaction of a pyridyl group with 0, 1, and 2 reacted neighbors, respectively. E0 is the activation energy for the initial reaction.

Equilibrium Studies and Thermodynamic Characterization of Reactions

For instance, equilibrium constants have been determined for charge-transfer complex formation between various pyridinium iodides and iodide ions. acs.org These studies, although involving a different halide and a different type of interaction, highlight the methods used for the thermodynamic characterization of pyridinium salt reactions.

In a different context, the thermodynamics of association for N-alkylpyridinium bromides have been examined through association constants, which were used to determine the changes in Gibbs free energy (ΔG°a), entropy (ΔS°a), and enthalpy (ΔH°a). researchgate.net These investigations provide insights into ion-ion and ion-solvent interactions, which are key to understanding the behavior of these salts in solution. researchgate.net

Degradation Pathways and Stability Studies under Environmental and Reaction Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. The pyridinium ring is generally stable, but it can be susceptible to degradation under certain conditions.

One potential degradation pathway for pyridinium salts, particularly under alkaline conditions, is through hydroxide (B78521) attack. rsc.org For some pyridinium-based anion exchange membranes, degradation can occur via hydroxide attack at the ortho or para positions of the pyridinium ring, which can lead to the formation of 2-pyridone structures. rsc.org The stability is influenced by the substituents on the pyridinium ring; for example, bulky substituents at the 2 and 6 positions can enhance alkaline stability. rsc.org

The stability of N-benzylpyridinium compounds is also relevant. While generally stable, the C-N bond can be cleaved under certain reductive conditions. nih.gov The reduction of pyridinium salts can lead to the formation of pyridyl radicals, which can then undergo further reactions. nih.gov

Under environmental conditions, the biodegradation of pyridinium compounds is a possible degradation pathway. However, N-benzyl-alkylpyridinium chlorides are considered to be inherently biodegradable, with variable sorption to soils and sediments. santos.com The hydrolysis of pyridinium salts, where the pyridinium cation acts as a weak acid, can also occur, although this is more significant for salts of weak bases. bccampus.ca

Applications in Organic Synthesis and Catalysis

Phase Transfer Catalysis (PTC) Utilizing Pyridinium (B92312) Salts

Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.uk Pyridinium salts, including 1-Benzyl-4-methylpyridin-1-ium bromide, are effective phase transfer catalysts. fluorochem.co.ukrsc.org They function by pairing with an anionic reactant in the aqueous phase, forming an ion pair that is sufficiently lipophilic to migrate into the organic phase and react with the organic-soluble substrate.

The creation of carbon-carbon (C-C) bonds is fundamental to the construction of complex organic molecules. Pyridinium salts have been explored as catalysts in several important C-C bond-forming reactions.

The Knoevenagel condensation , a key method for forming a new carbon-carbon double bond, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.org While some modern approaches aim for catalyst-free conditions, the use of phase transfer catalysts like pyridinium salts can be crucial for achieving high yields and mild reaction conditions.

The Michael addition is another vital C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. beilstein-journals.orgmdpi.com Organocatalysts, including those derived from cinchona alkaloids, have been successfully employed to catalyze asymmetric Michael additions, highlighting the potential for chiral pyridinium-based systems to induce stereoselectivity. beilstein-journals.orgbuchler-gmbh.com

Reaction TypeDescriptionRole of Pyridinium Salt
Knoevenagel Condensation Reaction of an aldehyde or ketone with an active methylene compound. rsc.orgFacilitates the reaction between the reactants in different phases.
Michael Addition Addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.orgmdpi.comCan act as a phase transfer catalyst or be part of a larger organocatalytic system to promote the reaction. beilstein-journals.org

The application of pyridinium salts extends to oxidation and reduction reactions. In these processes, the pyridinium salt can act as a reservoir for radical species. acs.org Through single-electron transfer (SET) processes, N-functionalized pyridinium salts can be reduced to generate radical intermediates under mild conditions, which can then participate in subsequent chemical transformations. rsc.orgacs.orgnih.gov This redox activity makes them valuable in photoredox and transition-metal-catalyzed reactions. acs.org

A primary advantage of using phase transfer catalysts like this compound is the significant enhancement of reaction rates in biphasic systems. fluorochem.co.uk By efficiently transporting the reacting anion from the aqueous to the organic phase, the catalyst overcomes the insolubility barrier, leading to faster and more efficient reactions. core.ac.uk Furthermore, the structure of the pyridinium salt, including the nature of its substituents, can influence the selectivity of the reaction, a key consideration in the synthesis of complex molecules. core.ac.uk

Organocatalysis and Pyridinium-Derived Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. Pyridinium salts are increasingly being recognized for their potential in this area, both as precursors to other catalysts and as catalysts in their own right.

N-Heterocyclic carbenes (NHCs) are a class of powerful organocatalysts and ligands for transition metals. beilstein-journals.org Pyridinium salts can serve as stable, readily available precursors for the generation of pyridylidene NHCs. rsc.orgacs.org In the presence of a base, deprotonation of the pyridinium ring can lead to the formation of the corresponding NHC, which can then be used in a variety of catalytic applications, including Suzuki-type cross-coupling reactions. rsc.org The development of efficient methods for synthesizing NHC precursors from pyridinium salts is an active area of research. beilstein-journals.orgresearchgate.net

Pyridinium salts can activate substrates through various non-covalent interactions. In N-heterocyclic carbene (NHC) catalysis, for example, pyridinium salts can act as oxidants for the single-electron transfer (SET) oxidation of enals, initiating a radical-mediated transformation. nih.gov The interaction between a chiral NHC-bound intermediate and the pyridinium salt can lead to high levels of enantioselectivity in the functionalization of pyridine (B92270) derivatives. nih.gov This activation through ion-pairing and other non-covalent forces is a key strategy for achieving stereocontrol in organocatalytic reactions.

Asymmetric Catalysis using Chiral Pyridinium Analogues

While this compound itself is achiral, the introduction of chiral elements into its structure gives rise to analogues capable of inducing stereoselectivity in chemical reactions. Axially chiral pyridinium salts and those bearing chiral substituents have emerged as important scaffolds in asymmetric catalysis. nih.govchemrxiv.org The development of efficient methods for synthesizing structurally diverse chiral amines and their derivatives is of great importance due to their prevalence in natural products, pharmaceuticals, and functional materials. francis-press.com Catalytic asymmetric synthesis is the most efficient approach for obtaining such chiral molecules. francis-press.com

Chiral analogues of this compound are instrumental in the asymmetric reduction of carbon-nitrogen double bonds (C=N), a key transformation for producing chiral amines. This application can be broadly categorized into the reduction of the endocyclic C=N bonds within the pyridinium ring itself and the reduction of external imine substrates.

The transition-metal-catalyzed asymmetric hydrogenation of pyridinium salts is a direct, atom-economic method for synthesizing chiral piperidines, which are crucial intermediates for many natural products and biologically active compounds. rsc.org In this context, N-benzyl pyridinium salts are hydrogenated using chiral iridium catalysts to yield piperidines with multiple stereogenic centers. mdpi.com For instance, the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, activated by a simple benzyl (B1604629) group, can be achieved with high enantioselectivity using an iridium catalyst featuring a chiral phosphole-based ligand. organic-chemistry.org This strategy provides a versatile and practical route to valuable chiral piperidines. organic-chemistry.org

Similarly, chiral N-phosphonyl imines, which contain a C=N bond, can be reacted with lithium aryl/alkyl acetylides to produce a variety of substituted chiral propargylamines in excellent yields and high diastereoselectivities. rsc.org The development of recyclable catalyst systems for the asymmetric reduction of imines is a key goal in creating economical and environmentally friendly processes. rsc.org

Below is a table summarizing representative catalyst systems used for the asymmetric reduction of C=N bonds in pyridinium-related structures.

Catalyst SystemSubstrate TypeProductEnantioselectivity/DiastereoselectivityReference
[Ir(cod)Cl]₂ / (R)-DM-SegPhosCyclic Pyridinium SaltsChiral 7,8-BenzoindolizidinesUp to 86:14 er, >20:1 dr rsc.org
Iridium / MP²-SEGPHOSN-Alkyl-2-alkylpyridinium Salts2-Aryl-substituted PiperidinesHigh enantioselectivity organic-chemistry.org
Chiral Iridium Dinuclear ComplexesPoly-substituted Pyridinium SaltsSubstituted PiperidinesHigh stereoselectivity mdpi.com
Chiral N-phosphonylimine AuxiliaryLithium AcetylidesChiral Propargylamines96:4 to 99:1 dr rsc.org

er = enantiomeric ratio; dr = diastereomeric ratio

As a Building Block or Reagent in Complex Molecule Synthesis

The structural features of this compound make it a versatile building block for constructing more complex molecular architectures. Its ability to serve as a precursor to reactive intermediates like pyridinium ylides opens up numerous pathways for the synthesis of diverse heterocyclic systems. researchgate.net

Precursor for the Synthesis of Advanced Heterocyclic Compounds

This compound can serve as a starting material for generating pyridinium ylides. These ylides are stable and highly useful nucleophilic intermediates in organic synthesis. researchgate.net They are particularly valuable in 1,3-dipolar cycloaddition reactions with activated alkynes or alkenes to produce indolizine (B1195054) derivatives. researchgate.net Pyridinium ylides are also employed as building blocks for a wide array of other heterocyclic compounds, including cyclopropanes, 2,3-dihydrofurans, and azepines. researchgate.net

Furthermore, pyridinium salts are implicated in the synthesis of fused heterocyclic systems. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved from N-(pyridin-2-yl)benzimidamides through intramolecular annulation. organic-chemistry.org The treatment of certain triazolium salts can also yield triazolo[1,5-a]pyridinium ylides. rsc.org Additionally, pyridinium-based ionic liquids have been used to promote the synthesis of quinazolines, another important class of heterocyclic compounds. openmedicinalchemistryjournal.com A recently developed "deconstruction-reconstruction" strategy transforms pyrimidines into various other nitrogen heterocycles by first converting them into N-arylpyrimidinium salts, which are then cleaved and recyclized to form new scaffolds. nih.gov

The table below showcases examples of advanced heterocyclic compounds that can be synthesized using pyridinium salt precursors.

Precursor TypeReaction TypeProduct HeterocycleReference
Pyridinium Ylide1,3-Dipolar CycloadditionIndolizine researchgate.net
Pyridinium YlideCycloaddition1,2,4-Triazole rsc.org
N-(Pyridin-2-yl)benzimidamidePIFA-mediated Annulation1,2,4-Triazolo[1,5-a]pyridine organic-chemistry.org
2-Aminobenzamide / Aroyl ChlorideCyclocondensationQuinazoline openmedicinalchemistryjournal.com
PyrimidineDeconstruction-Reconstruction2-Aminopyrimidine, 1,2-Oxazole nih.gov

Intermediate in the Synthesis of Functional Organic Materials

The pyridinium scaffold is a core component in many functional organic materials, including ionic liquids and electrochromic compounds. rsc.orgresearchgate.net this compound serves as a key intermediate in the synthesis of these materials.

A prominent example is its use in the creation of extended viologens. Viologens, which are quaternary 4,4'-bipyridinium salts, are well-known for their electrochromic properties and have applications in devices like smart windows. mdpi.com A novel, highly conjugated viologen derivative was synthesized for potential use in optoelectronics. The final step of this synthesis involved the quaternization of a 4,4'-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(pyridine) intermediate with benzyl bromide in refluxing dichloromethane (B109758). This reaction produced the target functional material, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide, as a purple solid with a 90% yield. mdpi.com The inclusion of the 1-benzylpyridinium bromide moieties is crucial for the material's structure and function. mdpi.com

Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Self-Organization

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the applications of 1-benzyl-4-methylpyridin-1-ium bromide in this field. The pyridinium (B92312) cation is a versatile building block for creating ordered structures through a variety of weak interactions.

Pyridinium derivatives are frequently employed in the design of host-guest systems, where a larger host molecule can encapsulate a smaller guest molecule. While specific studies detailing this compound as a primary component of a host-guest system are not prevalent, the pyridinium motif is a well-established functional group in this context. For instance, host molecules containing pyridinium rings can bind anionic guests through a combination of ion-pairing and C-H···anion hydrogen bonds. The benzyl (B1604629) and methyl groups in this compound would further influence the binding cavity's size, shape, and hydrophobicity, potentially allowing for the selective recognition of specific guest molecules.

In a broader context, research has demonstrated the use of pyridinium-based hosts for anion recognition and sensing. For example, tripodal "pinwheel" type anion hosts based on a triethylbenzene (B13742051) core and bipyridinium or ethylnicotinium arms have been shown to bind anions like bromide and hexafluorophosphate (B91526) through C-H···anion interactions arctomsci.com. The binding affinity and selectivity of such systems are highly dependent on the nature of the pyridinium salt and the guest molecule.

Table 1: Examples of Host-Guest Systems Utilizing Pyridinium Interactions

Host Compound TypeGuest SpeciesKey InteractionsPotential ApplicationReference
Tripodal Pyridinium HostAnions (Br⁻, PF₆⁻)C-H···Anion Hydrogen Bonding, π-stackingAnion Sensing, Separation arctomsci.com
Pyridinium-based MacrocyclesNeutral Aromatic Moleculesπ-π Stacking, Hydrophobic EffectsMolecular Recognition, CatalysisN/A
Cucurbit[n]uril with Pyridinium GuestsVarious Organic MoleculesIon-Dipole, Hydrophobic InteractionsDrug Delivery, SensingN/A

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Pyridinium compounds, particularly those with thiol or other surface-active groups, can form SAMs on surfaces like gold. While direct studies on SAMs of this compound are limited, research on pyridine-terminated thiols provides insight into how such molecules might behave. The orientation and packing of the molecules in the SAM are governed by the interplay between the head group's interaction with the substrate, van der Waals forces between the alkyl chains, and π-π stacking interactions between the aromatic rings. The benzyl and methyl groups of 1-benzyl-4-methylpyridin-1-ium would play a significant role in the packing density and surface properties of such a monolayer.

The formation of SAMs allows for the precise control of surface properties, such as wettability, adhesion, and chemical reactivity. For example, a surface modified with a SAM of a pyridinium salt would exhibit a positive charge, which could be used to attract and bind negatively charged species.

Supramolecular polymers are polymeric chains formed through reversible, non-covalent interactions between monomeric units. The dynamic nature of these interactions allows for properties such as self-healing and responsiveness to external stimuli. Pyridinium-based systems can participate in supramolecular polymerization through various non-covalent interactions, including π-π stacking and host-guest interactions.

Although specific examples of reversible supramolecular polymerization using this compound as the monomer are not detailed in available literature, the principles can be illustrated with related systems. For instance, monomers containing pyridinium units can be designed to self-assemble into long polymer-like chains in solution. The strength and directionality of the interactions between the monomers, and thus the degree of polymerization, can be tuned by altering factors such as solvent, temperature, and concentration.

Polymeric Materials and Functionalized Surfaces

The incorporation of the 1-benzyl-4-methylpyridin-1-ium moiety into polymer structures or onto surfaces can impart unique properties, leading to a range of applications in materials science.

Polymers containing pyridinium salt units in their backbone or as pendant groups are a class of polyelectrolytes known as ionomers. These materials are of significant interest for applications such as anion exchange membranes (AEMs) in fuel cells and for ion exchange resins. The pyridinium group provides a fixed positive charge, which facilitates the transport of anions.

While polymers based specifically on the 1-benzyl-4-methylpyridin-1-ium monomer are not widely reported, studies on related structures, such as poly(N-benzyl-4-vinylpyridinium bromide), provide valuable insights. In these polymers, the pyridinium cation is attached as a pendant group to the polymer backbone. The ionic conductivity of such membranes is dependent on factors like the ion exchange capacity (IEC), water uptake, and the morphology of the polymer. The presence of the benzyl group can influence the polymer's solubility and mechanical properties.

Table 2: Properties of Anion Exchange Membranes Based on Pyridinium-Functionalized Polymers

Polymer SystemIon Exchange Capacity (IEC) (meq/g)Ionic Conductivity (S/cm)ApplicationReference
Poly(vinylbenzyl pyridinium salts)Varies with functionalizationNot specifiedHazardous metal ion removal nih.gov
Poly(N-benzyl-4-vinylpyridinium bromide) coated Polypropylene (B1209903)N/AN/AAntiviral surfaces acs.orgresearchgate.net
Pyridinium-based copolymers1.2 - 1.810⁻² - 10⁻³Anion Exchange MembranesN/A

The modification of surfaces with pyridinium-containing compounds can significantly alter their properties and introduce new functionalities. Coatings based on polymers containing 1-benzyl-4-methylpyridin-1-ium or similar structures can be used to create surfaces with antimicrobial, antifouling, or specific binding properties.

A notable example is the surface grafting of poly(N-benzyl-4-vinylpyridinium bromide) onto polypropylene surfaces. This modification imparts potent antiviral properties to the otherwise inert polymer. The pyridinium groups on the surface are thought to interact with and disrupt the membranes of viruses and bacteria, leading to their inactivation. The durability and effectiveness of such coatings depend on the grafting density and the thickness of the polymer layer acs.orgresearchgate.net. This approach highlights the potential of using polymers derived from this compound for creating functional surfaces for a variety of applications.

Development of Chemical Sensors and Probes

Pyridinium-based compounds are extensively utilized in the creation of chemical sensors that operate on fluorometric (changes in fluorescence) or colorimetric (changes in color) principles. These sensors are designed for the selective detection of a wide range of analytes.

The design of pyridinium-based sensors is fundamentally based on the principles of molecular recognition and signal transduction. The pyridinium ring typically functions as the electron-accepting component in a donor-acceptor (D-A) framework. rsc.org This D-A structure is crucial for the sensor's optical properties. rsc.org

Key design strategies include:

Intramolecular Charge Transfer (ICT): A fluorophore (the signaling unit) is chemically linked to a receptor (the recognition unit) that includes the pyridinium moiety. The binding of an analyte to the receptor alters the electronic properties of the system, modulating the ICT process and resulting in a detectable change in the fluorescence or absorption spectrum.

Donor-Acceptor (D-A) Scaffolds: Organic fluorophores with D-A frameworks are central to the design of chemosensors. rsc.org The pyridinium group, with its positive charge, acts as a potent electron acceptor, enhancing its sensitivity. nih.gov By varying the electron-donating "arms" attached to the pyridinium center, the photophysical properties, such as absorption and emission wavelengths, can be finely tuned. nih.gov

Analyte-Specific Binding Sites: The core structure is functionalized with specific groups that selectively bind to the target analyte. For instance, the alkalinity of a pyridine (B92270) ring makes it a suitable binding site for metal cations, while converting the pyridine to a pyridinium salt makes the α-carbon an effective center for nucleophilic attack, rendering the probe suitable for anion sensing. rsc.org

Supramolecular Assembly: Non-covalent interactions are harnessed to create complex sensor systems. For example, the aggregation of pyrrole-pyridine derivatives can be disrupted by the presence of an anion, leading to a detectable signal. mdpi.com

A general approach involves connecting the pyridinium unit to other aromatic systems like pyrene (B120774), naphthalimide, or anthracene. This creates a conjugated system where the interaction with an analyte can significantly perturb the electronic structure and, consequently, the photophysical response. nih.govresearchgate.net

The signaling mechanism in pyridinium-based fluorescent probes typically involves either the "turning off" (quenching) or "turning on" (enhancement) of fluorescence upon analyte binding.

Fluorescence Quenching: This is the decrease in fluorescence intensity. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the excited fluorophore can transfer an electron to the receptor, or vice-versa, leading to a non-radiative decay pathway and low fluorescence (a "turned-off" state). Upon binding the analyte, this PET process can be inhibited, restoring fluorescence (a "turned-on" effect). Conversely, binding a quenching species like Cu²⁺ can initiate PET, causing fluorescence to decrease. bohrium.com

Static Quenching: This occurs when the probe forms a non-fluorescent ground-state complex with the analyte (quencher). This complex formation alters the absorption spectrum of the probe. A study on a bis[2-(2'-hydroxyphenyl)benzoxazole]pyridinium derivative found that Cu²⁺-induced fluorescence quenching occurred primarily through a static mechanism by forming a stable complex with the probe. mdpi.com

Dynamic (Collisional) Quenching: This involves the quencher deactivating the excited fluorophore through transient collisions. The efficiency of this process is dependent on the concentration and diffusion rate of the quencher.

Fluorescence Enhancement: This is the increase in fluorescence intensity. Mechanisms include:

Aggregation-Induced Emission (AIE): Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their emission decreases in the solid state due to π-π stacking. rsc.org However, certain pyridinium salts exhibit AIE, becoming significantly more emissive in an aggregated or solid state than in a dilute solution. rsc.org This is often achieved by designing molecules where intramolecular motions, a source of non-radiative decay, are restricted in the aggregated state. Non-covalent interactions between pyridinium subunits in a crystal can facilitate AIE. rsc.org

Inhibition of PET: As mentioned above, blocking a pre-existing PET pathway upon analyte binding is a primary mechanism for fluorescence "turn-on" sensing. bohrium.com

Conformational Locking: The binding of an analyte can restrict the rotation around single bonds within the probe molecule. This rigidity reduces energy loss through non-radiative vibrational pathways, leading to an increase in fluorescence quantum yield. nih.gov For example, N-alkylation of a pyridine sensor can lead to pyridinium salts whose conformations are stabilized by cation-π interactions, resulting in a distinct fluorescent response. nih.govrsc.org

Table 1: Comparison of Fluorescence Modulation Mechanisms in Pyridinium Probes

Mechanism Description Typical Effect Reference Example
Static Quenching Formation of a non-fluorescent ground-state complex between the probe and analyte. Quenching Detection of Cu²⁺ by a benzoxazole-pyridinium derivative. mdpi.com
Photoinduced Electron Transfer (PET) Electron transfer between the excited fluorophore and the receptor, often inhibited or initiated by analyte binding. Quenching or Enhancement A pyrene-based sensor for Cu²⁺ where binding hinders PET, causing a "turn-on" response. bohrium.com
Aggregation-Induced Emission (AIE) Increased emission in the aggregated state due to restriction of intramolecular motion. Enhancement Pyridinium carbazole (B46965) salts showing up to 187-fold emission increase in the solid state. rsc.org
Cation-π Interaction Stabilization N-alkylation of a pyridine sensor leads to a conformationally stabilized and fluorescent pyridinium salt. Enhancement Fluorescent detection of alkylating agents. nih.govrsc.org

The pyridinium scaffold is a key component in probes for various metal ions, with copper(II) (Cu²⁺) being a frequent target due to its biological and environmental significance. nih.gov The paramagnetic nature of Cu²⁺ often leads to fluorescence quenching, but "off-on" sensors, where fluorescence is enhanced upon binding, are also actively developed. nih.gov

A study by Kumar et al. (2022) detailed a sensor based on a (E)-4-(3,5-bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-benzylpyridin-1-ium iodide structure. This probe demonstrated high specificity for Cu²⁺, forming a 1:1 complex. The interaction resulted in both a ratiometric change in the absorbance spectrum and significant fluorescence quenching, allowing for the sensitive detection of Cu²⁺ with a detection limit of 0.15 µM. mdpi.com

In another design, a naphthalimide derivative bearing a pyridine group was synthesized as a fluorescent probe for Cu²⁺. nih.gov This probe exhibited a "turn-on" fluorescence response, with the emission intensity increasing upon complexation with Cu²⁺. The sensor operated effectively in a neutral aqueous solution (pH 7.4) and achieved a low detection limit of 0.03 µM. nih.gov

Table 2: Examples of Pyridinium-Based Probes for Cu²⁺ Detection

Probe Structure Type Sensing Mechanism Detection Limit Solvent/pH Reference
Benzoxazole-Pyridinium Fluorescence Quenching / Ratiometric Absorbance 0.15 µM Not specified mdpi.com
Naphthalimide-Pyridine Fluorescence Enhancement ("Off-On") 0.03 µM Ethanol-water / pH 7.4 nih.gov
Fluorescein-Based Fluorescence Enhancement ("Turn-On") 1.20 µM Ethanol-water / pH 6-9 frontiersin.org
Rhodamine-Based Colorimetric & Fluorescent Not specified Aqueous nih.gov
Pyrene-Based Fluorescence Enhancement ("Turn-On") Not specified Aqueous bohrium.com

The electron-deficient nature of the pyridinium ring makes it an excellent candidate for anion recognition and sensing. Furthermore, the basicity of the precursor pyridine nitrogen allows for the development of pH-sensitive systems.

Anion Sensing: Pyridinium-based probes have been successfully designed for the detection of various anions.

Cyanide (CN⁻): A pyridinium-based indenophenanthridine sensor was synthesized for the ratiometric detection of the highly toxic cyanide anion. rsc.orgrsc.org The probe operates via a nucleophilic reaction mechanism and achieves an exceptionally low detection limit of 1.2 nM in an ACN/H₂O medium. rsc.orgrsc.org

Sulfite (B76179) (SO₃²⁻): A fluorescent probe was constructed by linking an α,β-unsaturated pyridinium moiety to a pyrene fluorophore. This sensor detected sulfite selectively through a Michael addition reaction, resulting in a visible color change from yellow to colorless and a fluorescence change from yellow to blue. researchgate.net

Basic Anions (Acetate, Fluoride): A urea-based receptor containing a pyridinium unit showed enhanced anion affinity due to the positive charge. nih.gov Interestingly, upon binding basic anions like acetate (B1210297) and fluoride, a proton transfer occurred from the methylene (B1212753) group adjacent to the pyridinium ring, forming a stable, yellow-colored neutral methine species. This dual response allows for monitoring both the bound anion and the excess anion in solution. nih.gov

pH Sensing: Fluorescent probes that change their optical properties in response to pH are crucial for monitoring chemical and biological processes. mdpi.com Pyridinium-related structures are used in these designs. For instance, a probe using pyrazole (B372694) and pyridine groups was designed where protonation of the pyridine nitrogen under acidic conditions induced an ICT effect, causing a ratiometric shift in fluorescence. mdpi.com While not a pyridinium in its resting state, the principle relies on the pH-dependent quaternization of the nitrogen atom. Automated electroanalysis platforms have also utilized pyridine-containing complexes to study how pH affects proton-coupled electron transfer (PCET) processes, demonstrating the role of the pyridine moiety in pH-dependent redox chemistry. acs.org

Applications in Ionic Liquids and Molten Salts Research

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as green solvents and functional materials. Pyridinium salts, including N-alkylpyridinium halides, are a well-established class of cations for forming ILs. mdpi.com

While specific research focusing solely on this compound as an ionic liquid is not extensively documented in the provided results, its structural motifs are highly relevant to this field. Research on related compounds, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide and 1-butyl-3-methylimidazolium bromide, provides insight into the general properties and synthetic approaches for pyridinium-based ILs. mdpi.comresearchgate.net The synthesis typically involves the quaternization of a pyridine derivative (like 4-methylpyridine) with an alkyl or benzyl halide (like benzyl bromide). mdpi.com

The properties of these ionic liquids, such as melting point, viscosity, and conductivity, are determined by the structure of both the cation and the anion. The presence of the benzyl group and the methyl group on the pyridinium ring in this compound would influence its steric and electronic properties, which in turn affect the packing efficiency in the solid state and intermolecular forces in the liquid state, thereby defining its physical characteristics as a potential ionic liquid or molten salt.

Optoelectronic and Responsive Materials Development

The delocalized π-system and inherent charge of the pyridinium cation make it a valuable component for materials with interesting optical and electronic properties.

Extended Viologens: Viologens, typically diquaternized 4,4'-bipyridinium salts, are known for their electrochromic behavior. A novel extended viologen, 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) bromide, has been synthesized. mdpi.com This compound features a large, conjugated system incorporating benzylpyridinium end-groups. Its structure suggests potential applications in optoelectronics due to its unique optical and electronic properties, as indicated by UV-visible spectroscopy. mdpi.com

Two-Photon Absorbing Probes: Pyridinium-based molecules have been rationally designed for two-photon microscopy, a high-resolution imaging technique. nih.gov In one study, a series of probes with a central pyridinium acceptor and a varying number of methoxystyrene donor "arms" were synthesized. These molecules exhibited excellent two-photon absorption cross-sections, good water solubility, and strong fluorescence. The variation in the number of arms allowed for tuning of the photophysical properties and even conferred specific organelle-targeting abilities (lysosomes and mitochondria), highlighting their use as advanced, responsive materials for bioimaging. nih.gov

Aggregation-Induced Emission (AIE): As discussed in section 7.3.2, pyridinium salts that exhibit AIE are a class of responsive materials. Their fluorescence is "off" in solution but "on" in the solid or aggregated state. This property is highly desirable for the fabrication of organic light-emitting diodes (OLEDs) and solid-state sensors. rsc.org

Analytical Methodologies for Research of 1 Benzyl 4 Methylpyridin 1 Ium Bromide

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1-benzyl-4-methylpyridin-1-ium bromide from its precursors, byproducts, and other impurities, thereby enabling its qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the ionic nature of the compound, reversed-phase HPLC with an ion-pairing agent is often the method of choice. This approach allows for the effective retention and separation of the cationic pyridinium (B92312) species on a nonpolar stationary phase.

Method development typically involves optimizing the mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol), the aqueous buffer, and the ion-pairing agent (e.g., an alkyl sulfonate). The selection of a suitable stationary phase, commonly a C8 or C18 silica-based column, is also critical. Detection is typically performed using a UV detector, set at a wavelength where the pyridinium and benzyl (B1604629) moieties exhibit strong absorbance, usually around 260 nm.

A study on the separation of various N-alkylpyridinium salts demonstrated the effectiveness of a newly developed HPLC method in distinguishing between analogues with different alkyl chain lengths. nih.gov For this compound, a similar approach would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterValue/Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Aqueous buffer (e.g., 0.1 M Sodium Phosphate, pH 3.0) with 5 mM Sodium Dodecyl Sulfate (as ion-pairing agent) B: Acetonitrile
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This table presents a typical set of starting conditions for method development. Actual parameters would be optimized for the specific application.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for the qualitative monitoring of the quaternization reaction between 4-methylpyridine (B42270) and benzyl bromide. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) at various time points, the consumption of the starting materials and the formation of the product can be visualized.

The mobile phase, or eluent, is chosen to provide good separation between the nonpolar starting materials (4-methylpyridine and benzyl bromide) and the highly polar, ionic product. A common eluent system might consist of a mixture of a polar organic solvent like methanol (B129727) or ethanol (B145695) and a less polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). The resulting spots are visualized under a UV lamp (at 254 nm), where the aromatic rings of the compounds will appear as dark spots on a fluorescent background. The product, being a salt, will typically have a much lower retention factor (R_f) value (i.e., it will travel a shorter distance up the plate) compared to the less polar reactants.

While this compound itself is a non-volatile salt and thus not suitable for direct GC analysis, GC is an excellent method for analyzing the volatile reagents used in its synthesis, namely 4-methylpyridine and benzyl bromide. This is crucial for determining the purity of the starting materials and for quantifying any unreacted reagents or volatile byproducts in the final product after workup.

A sensitive GC method coupled with a Flame Ionization Detector (FID) can be developed and validated for the trace analysis of these precursors. For instance, a method for determining benzyl bromide as a genotoxic impurity in pharmaceuticals has been established. nih.gov This method utilizes a DB-5 column and can be adapted for reaction monitoring purposes. nih.gov Similarly, GC methods are available for the analysis of 4-methylpyridine (4-picoline).

Table 2: Typical GC Parameters for Analysis of Volatile Precursors

ParameterCondition for Benzyl Bromide Analysis nih.govCondition for 4-Methylpyridine Analysis
Column DB-5 (30 m x 0.53 mm, 5 µm film)DB-5 or similar mid-polarity column
Carrier Gas HeliumHelium or Nitrogen
Inlet Temperature 220 °C250 °C
Detector FIDFID
Detector Temperature 260 °C280 °C
Oven Program Isocratic at 150 °CTemperature ramp (e.g., 50 °C to 200 °C at 10 °C/min)
Split Ratio 2:150:1 or as needed

These parameters are based on established methods and serve as a starting point for specific analytical needs.

Spectroscopic Titration Methods for Binding Studies and Stoichiometry Determination

Spectroscopic titration techniques are powerful for investigating the non-covalent interactions of this compound with potential host molecules or biological targets. These methods can provide quantitative data on binding affinities (association constants) and the stoichiometry of the resulting complexes.

UV-Vis spectroscopy can be employed to study the formation of host-guest complexes involving this compound. If the electronic environment of the pyridinium or benzyl chromophores is altered upon binding to a host molecule (such as a cyclodextrin, calixarene, or cucurbituril), a change in the UV-Vis absorption spectrum will be observed.

In a typical titration experiment, the concentration of this compound (the guest) is held constant while the concentration of the host molecule is incrementally increased. The changes in absorbance at a specific wavelength are recorded after each addition. By fitting the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2), the association constant (K_a), which is a measure of the binding strength, can be determined. While specific studies on this compound are not widely reported, research on the binding of other pyridinium derivatives to DNA has shown the utility of this method in determining apparent association constants.

Fluorescence spectroscopy offers a highly sensitive method for studying binding interactions, particularly if this compound or a partner molecule is fluorescent. The formation of a complex can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength (red or blue shift), or fluorescence lifetime.

For example, studies on a related N-phenylpyridinium dye with cucurbituril (B1219460) hosts have shown that encapsulation of the pyridinium moiety within the host's hydrophobic cavity leads to a significant enhancement of fluorescence. nih.gov This is attributed to the restriction of intramolecular rotational motions that would otherwise lead to non-radiative decay of the excited state. nih.gov

A fluorescence titration experiment would involve monitoring the change in fluorescence of the fluorophore upon the addition of a binding partner. The data can be analyzed using models like the Stern-Volmer equation for quenching studies or by fitting to a binding isotherm to determine the association constant and stoichiometry. Such studies are crucial for understanding the mechanism of molecular recognition and for developing fluorescent sensors based on the pyridinium scaffold.

Table 3: Illustrative Research Findings from Spectroscopic Titration of a Related Phenylpyridinium Dye (PhSt) with Cucurbiturils nih.gov

Host MoleculeGuest MoleculeTechniqueAssociation Constant (K_a)Key Finding
Cucurbituril (CB7)4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt)Fluorescence Titration6.0 x 10⁶ M⁻¹Strong binding and fluorescence enhancement due to encapsulation of the phenylpyridinium unit.
Me₄CB64-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt)Fluorescence Titration1.1 x 10⁶ M⁻¹Weaker binding; only the phenyl ring is included in the cavity, with the pyridinium interacting at the portal.

This table presents data for a structurally related pyridinium dye to illustrate the type of information obtained from spectroscopic titrations. The binding behavior of this compound would depend on the specific host molecule.

NMR Titration for Ligand-Receptor Interactions and Stoichiometry

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study non-covalent interactions between a host and a guest molecule in solution. For this compound, which can act as a guest, NMR titration can elucidate its binding affinity, stoichiometry, and the specific atoms involved in the interaction with a potential receptor.

The principle of NMR titration relies on monitoring the changes in the chemical shifts of the protons of either the host or the guest upon the incremental addition of the other. These changes are observed until saturation is reached, indicating the formation of a stable host-guest complex. By analyzing the chemical shift perturbations, a binding isotherm can be constructed to determine the association constant (Ka) of the complex.

While specific NMR titration studies involving this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar pyridinium salts. For instance, studies on host-guest complex formation involving pyridinium derivatives and macrocyclic hosts like cyclodextrins or calixarenes demonstrate the utility of this technique. The process typically involves preparing a solution of the host and incrementally adding the this compound solution. The ¹H NMR spectra are recorded at each addition, and the chemical shift changes of the aromatic protons on both the benzyl and pyridinium rings, as well as the methyl protons, are monitored.

The stoichiometry of the interaction, which is the ratio of the host to the guest in the complex (e.g., 1:1, 1:2, or 2:1), can be determined using the method of continuous variation (Job's plot) or by analyzing the titration data with appropriate binding models.

Table 1: Representative ¹H NMR Chemical Shift Data for a Related Pyridinium Compound

ProtonChemical Shift (δ, ppm)
Pyridinium-H (ortho to N)10.20
Pyridinium-H (meta to N)8.54
Pyridinium-H (para to N)8.19-8.09
Benzyl-CH₂6.40, 6.17
Benzyl-aromatic H7.42-7.34

Note: Data is for a structurally similar compound, 2-(1-methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium bromide, and serves as a reference for the expected chemical shifts. Specific shifts for this compound may vary.

Electrochemical Methods for Redox Characterization and Sensing Performance

Electrochemical methods are instrumental in characterizing the redox properties of this compound and exploring its potential in sensing applications.

Cyclic Voltammetry for Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of compounds. It provides information on redox potentials, the stability of redox species, and the kinetics of electron transfer reactions. For this compound, the pyridinium cation is the electroactive species.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential between two limits. The resulting current is plotted against the applied potential. The pyridinium cation can undergo a one-electron reduction to form a neutral radical. The potential at which this occurs (the reduction potential) is a key characteristic of the compound. The reversibility of this process can be assessed by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials.

Studies on related N-benzylpyridinium cations, such as 4-benzoyl-N-benzylpyridinium cations, have shown that the substitution pattern on the benzyl and pyridinium rings significantly influences the reduction potentials. It is expected that this compound would exhibit a reduction potential that is influenced by the electron-donating methyl group on the pyridinium ring.

Table 2: Expected Cyclic Voltammetry Parameters for this compound

ParameterExpected Value/Characteristic
Reduction Potential (Epc)Dependent on solvent and electrolyte, expected to be influenced by the methyl substituent.
Oxidation Potential (Epa)Dependent on the stability of the formed radical.
Electron TransferLikely a one-electron transfer process for the pyridinium cation reduction.
MechanismThe electron transfer mechanism can be elucidated by studying the effect of scan rate on the peak currents and potentials.

Note: The specific values would need to be determined experimentally.

Amperometric and Potentiometric Sensing Applications

The electrochemical properties of this compound make it a candidate for use in the development of amperometric and potentiometric sensors.

Amperometric Sensing: In amperometric sensors, a constant potential is applied to a working electrode, and the current generated by the oxidation or reduction of an analyte is measured. While direct amperometric sensing applications of this compound are not widely reported, pyridinium compounds can be used as mediators in biosensors. For example, they can facilitate electron transfer between an enzyme and an electrode surface.

Potentiometric Sensing: Potentiometric sensors measure the potential difference between a working electrode and a reference electrode, which is related to the concentration of an analyte. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to be selective for specific ions. An ISE for the 1-benzyl-4-methylpyridinium cation could be developed using a membrane containing an ionophore that selectively binds to this cation. The potential of the electrode would then be proportional to the logarithm of the cation's concentration in the sample. Such sensors are valuable for determining the concentration of quaternary ammonium (B1175870) compounds in various matrices.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis is essential to confirm its empirical formula (C₁₃H₁₄BrN) and to assess its purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01113156.14359.33
HydrogenH1.0081414.1125.36
BromineBr79.904179.90430.36
NitrogenN14.007114.0075.32
Total 264.166 100.00

Thermal Analysis Techniques for Stability Research

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods are crucial for determining its thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) for Decomposition Studies under Inert/Reactive Atmospheres

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

The analysis involves heating a small amount of the sample at a constant rate and recording the mass loss. The resulting TGA curve provides information about the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the final residue. Performing the analysis under an inert atmosphere (e.g., nitrogen) reveals the inherent thermal stability of the compound, while a reactive atmosphere (e.g., air or oxygen) can provide insights into its oxidative stability.

Table 4: Expected TGA Profile Characteristics for this compound

ParameterExpected Behavior under Inert AtmosphereExpected Behavior under Reactive Atmosphere
Onset Decomposition Temp.The temperature at which significant mass loss begins.Likely lower than in an inert atmosphere due to oxidative degradation.
Decomposition StepsMay show single or multiple decomposition steps depending on the degradation pathway.The decomposition profile might be more complex with additional steps.
Final ResidueThe amount of non-volatile residue remaining at the end of the analysis.The nature and amount of residue may differ from that in an inert atmosphere.

Emerging Research Frontiers and Future Perspectives

Integration of 1-Benzyl-4-methylpyridin-1-ium Bromide in Multifunctional Hybrid Systems

The integration of pyridinium (B92312) salts into multifunctional hybrid systems is a rapidly advancing field. The inherent properties of the pyridinium moiety, such as its ionic nature, aromaticity, and reactivity, make it an excellent building block for complex materials. While research on this compound in this context is nascent, the broader class of pyridinium salts offers a clear roadmap for future exploration.

Poly(pyridinium salt)s, for example, are being investigated for their use in electrochromic materials, which could be applied in smart windows due to the redox properties of the ionic moieties in the polymer main chain. nih.gov Furthermore, the incorporation of both aromatic and aliphatic components in these polymers opens up possibilities for applications in nonlinear optics. nih.gov The creation of composites is another promising avenue; for instance, poly(pyridinium salt)s have been used to disperse single-walled carbon nanotubes through non-covalent interactions, paving the way for advanced composite materials. nih.gov

Metal complexation represents another key strategy. Pyridine (B92270) derivatives are excellent ligands for transition metals, and the resulting complexes often exhibit enhanced stability, bioavailability, and novel functionalities. nih.gov Such pyridinium-metal complexes have shown potent cytotoxicity, suggesting their potential as anticancer agents that act through mechanisms like DNA intercalation and apoptosis induction. nih.gov The functionalization of this compound could lead to its use in creating such hybrid materials, where the pyridinium core acts as a scaffold for advanced functionalities.

Advancements in Computational Chemistry for Predictive Pyridinium Design

Computational chemistry has become an indispensable tool in modern chemical research, significantly accelerating the discovery and optimization of new molecules and materials. falconediting.com These techniques allow for the rapid virtual screening of millions of chemical compounds and provide deep insights into their potential interactions with biological targets. falconediting.com For pyridinium salts like this compound, computational methods are enabling predictive design, saving significant time and resources compared to traditional trial-and-error synthesis and testing. researchgate.net

Recent studies have demonstrated the power of computational approaches in understanding and predicting the behavior of pyridinium systems. For instance, detailed computational studies on N-benzyl pyridinium-curcumin derivatives have been used to predict their potential as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov These studies help in understanding the structure-activity relationship and in optimizing the molecular structure for better efficacy.

Computational ApplicationDescriptionRelevance to Pyridinium Design
Virtual Screening Rapidly assesses the interactions between thousands of compounds and biological targets. falconediting.comIdentifies potential drug candidates from a library of pyridinium derivatives. falconediting.com
Molecular Dynamics Simulates the movement of atoms and molecules to understand their dynamic behavior. falconediting.comProvides insights into the mechanism of action and binding affinity of pyridinium-based drugs. falconediting.com
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. falconediting.comOptimizes the pharmacological properties of pyridinium compounds early in the development process. falconediting.com
QSAR Modeling (Quantitative Structure-Activity Relationship) Relates the chemical structure of a molecule to its biological activity. researchgate.netBuilds models to predict the activity of new pyridinium derivatives based on their structure. researchgate.net

Development of Smart Materials and Responsive Systems Utilizing Pyridinium Moieties

Smart materials, which can alter their properties in response to external stimuli, are at the forefront of materials science innovation. Pyridinium moieties are emerging as key components in the design of these advanced materials due to their unique electronic and structural characteristics. These systems offer enhanced control and tunability compared to single-stimuli materials, making them suitable for complex environments and advanced devices. acs.org

One exciting area is the development of shape-memory polymers. Supramolecular polyurethanes containing pyridine moieties, for instance, have demonstrated both thermally-induced and moisture-sensitive shape-memory effects. researchgate.net This behavior is attributed to the strong, yet reversible, hydrogen bonds between the pyridine rings and urethane (B1682113) groups, which are sensitive to both heat and water. researchgate.net The incorporation of zwitterionic pyridinium structures can further enhance these effects. researchgate.net

The field of molecular photoswitches also presents significant opportunities. Researchers are designing multistimuli-responsive systems using metal complexes of pyridine-containing ligands like terpyridine. acs.org These complexes can undergo reversible isomerization when exposed to different wavelengths of light, allowing for the switching of their properties. acs.org Such molecular switches are fundamental building blocks for advanced smart materials and molecular devices. acs.org The development of materials with tunable mechanical properties, for applications like wearable devices, is another active research area where the integration of responsive moieties like pyridinium can lead to significant breakthroughs. eksplorium.com

Novel Spectroscopic and Imaging Techniques for In Situ Monitoring of Pyridinium Reactions

The ability to monitor chemical reactions and biological processes in real-time and in situ is crucial for understanding mechanisms and optimizing conditions. Novel spectroscopic and imaging techniques are being developed that leverage the unique properties of pyridinium salts for this purpose.

Fluorescence microscopy is one such powerful tool. Recently, a new class of fluorescent probes based on a pyridinium center has been designed to enhance two-photon microscopy. nih.gov These probes feature a pyridinium core acting as an electron acceptor and "arms" that act as electron donors, resulting in probes that are highly sensitive to their environment, such as viscosity changes within living cells. nih.gov This allows for high-resolution imaging of cellular structures. nih.gov

Mass spectrometry imaging (MSI) is another advanced technique where pyridinium salts are finding application. Quaternized pyridinium salt probes have been synthesized for use in matrix-assisted laser desorption/ionization (MALDI) MSI to enable the imaging of small biomolecules like amino acids in tissues. figshare.com This approach overcomes the challenge of background interference from conventional matrices, allowing for detailed mapping of metabolite distribution in biological samples. figshare.com Additionally, established techniques like FT-IR, FT-Raman, and single-crystal X-ray diffraction continue to be vital for the detailed characterization of novel pyridinium-based crystals and materials. researchgate.net The development of light-sensitive materials based on phenothiazine (B1677639) pyridinium salts also opens up new possibilities for advanced imaging and information security applications. acs.org

TechniqueApplicationInformation Gained
Two-Photon Microscopy Bioimaging using pyridinium-based fluorescent probes. nih.govHigh-resolution, real-time visualization of subcellular structures and processes. nih.gov
MALDI Mass Spectrometry Imaging In situ visualization of biomolecules using pyridinium salt probes. figshare.comSpatial distribution of metabolites in tissue sections, aiding in biomedical research. figshare.com
Single-Crystal X-ray Diffraction Determining the precise three-dimensional structure of crystalline pyridinium salts. researchgate.netDetailed information on molecular geometry, conformation, and intermolecular interactions. researchgate.net
FT-IR & FT-Raman Spectroscopy Identifying functional groups and their vibrational modes. researchgate.netConfirmation of molecular structure and analysis of chemical bonding. researchgate.net

Opportunities for Sustainable and Green Chemical Processes Involving Pyridinium Salts

The principles of green and sustainable chemistry are increasingly guiding chemical synthesis and industrial processes. Pyridinium salts, including this compound, are central to many of these eco-friendly innovations. Their use as ionic liquids and catalysts offers pathways to reduce waste, avoid hazardous substances, and improve energy efficiency.

A key area of research is the design of greener ionic liquids based on naturally occurring or nature-inspired pyridinium structures. rsc.org Studies have shown that certain pyridinium cations can be readily biodegradable and non-toxic, limiting their environmental persistence. rsc.org Furthermore, the synthesis of these compounds can be made more sustainable by using renewable starting materials and employing biocatalytic methods, such as using N-methyltransferases instead of hazardous alkylating agents like iodomethane. rsc.org

Eco-friendly synthesis methods are also being developed. The use of ultrasound irradiation, for example, has been shown to produce pyridinium-based ionic liquids in higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov Another promising green technology is mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. rsc.org This technique has been listed as a key chemical innovation and offers a sustainable alternative to traditional solution-based chemistry by reducing waste and accelerating reaction rates. rsc.org These approaches align with the core principles of Green Chemistry, such as waste prevention, catalysis, and the use of renewable feedstocks, highlighting the significant potential for pyridinium salts in developing safer and more sustainable chemical processes. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-4-methylpyridinium bromide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as quaternization of pyridine derivatives with benzyl bromide. Key steps include:

  • Alkylation : Reacting 4-methylpyridine with benzyl bromide under controlled temperature (40–50°C) in anhydrous conditions to avoid hydrolysis.
  • Purification : Recrystallization from polar aprotic solvents (e.g., ethanol/ethyl acetate mixtures) to isolate the bromide salt.
  • Yield Optimization : Monitoring reaction progress via TLC or NMR to minimize by-products like unreacted benzyl bromide or dimerization products. Adjust stoichiometry (1:1.2 molar ratio of pyridine to benzyl bromide) to favor product formation .

Q. What safety protocols are critical when handling 1-Benzyl-4-methylpyridinium bromide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • First Aid : In case of exposure:
  • Eye Contact : Flush with water for 10–15 minutes and consult an ophthalmologist.
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing.
  • Waste Disposal : Neutralize bromide salts with aqueous sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of 1-Benzyl-4-methylpyridinium bromide?

  • Methodological Answer :

  • Data Collection : Use single-crystal diffraction data (Cu-Kα or Mo-Kα radiation). Ensure crystal quality to avoid twinning.
  • Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation. Refine with SHELXL using least-squares minimization.
  • Validation : Check for enantiomorph-polarity errors using Flack’s x parameter to avoid over-precise chirality assignments in near-centrosymmetric structures .

Q. How do structural features (e.g., benzyl and methyl groups) influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Binding Studies : Use molecular docking simulations to predict interactions with enzymes (e.g., acetylcholinesterase) or receptors. The benzyl group may enhance π-π stacking with aromatic residues, while the methyl group could modulate hydrophobicity.
  • Experimental Validation : Perform competitive binding assays (e.g., fluorescence quenching) to measure affinity constants (Kd) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for pyridinium derivatives?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1^1H/13^13C chemical shifts with DFT-calculated values (e.g., using Gaussian) to identify discrepancies from dynamic effects (e.g., solvent interactions).
  • Crystallographic Cross-Validation : Overlay X-ray-derived bond lengths/angles with NMR-derived NOE restraints to detect conformational flexibility .

Q. What strategies are effective for quantifying bromide ions in solutions containing 1-Benzyl-4-methylpyridinium bromide?

  • Methodological Answer :

  • Ion Chromatography : Use suppressed conductivity detection with an AS-18 column (eluent: KOH gradient) to separate bromide from matrix ions.
  • Validation : Compare with potentiometric titration using AgNO₃ to cross-check concentrations. Account for potential interference from organic counterions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.